molecular formula C25H28FN5O4S B11213513 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No.: B11213513
M. Wt: 513.6 g/mol
InChI Key: QYZQZAPOUZATIG-UHFFFAOYSA-N
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Description

The compound N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide features a complex structure comprising:

  • A 2-fluorophenyl-substituted piperazine moiety linked via a 3-carbon propyl chain to a propanamide group.
  • A quinazolinone core modified with a [1,3]dioxolo ring (positions 4,5-g) and a thioxo (S=O) group at position 4.

Properties

Molecular Formula

C25H28FN5O4S

Molecular Weight

513.6 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C25H28FN5O4S/c26-18-4-1-2-5-20(18)30-12-10-29(11-13-30)8-3-7-27-23(32)6-9-31-24(33)17-14-21-22(35-16-34-21)15-19(17)28-25(31)36/h1-2,4-5,14-15H,3,6-13,16H2,(H,27,32)(H,28,36)

InChI Key

QYZQZAPOUZATIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide typically involves multi-step organic synthesis The quinazolinone moiety is then synthesized separately and coupled with the piperazine derivative through a propyl linker

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxo group can produce alcohol derivatives.

Scientific Research Applications

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Piperazine Substituent Quinazoline Core Linker Bioactivity (Inferred)
Target Compound 2-Fluorophenyl Thioxo-dioxoloquinazolinone Propanamide Potential CNS/kinase targeting
Compound 4-Methoxyphenyl Thioxo-dioxoloquinazolinone Propanamide Serotonin receptor modulation
Derivatives (e.g., 7a–i) Piperidine/Piperazine Diaminoquinazoline Variable Kinase/enzyme inhibition
Compound 28 3-Chloro-4-fluorophenyl Quinazoline-propoxy Amide EGFR inhibition

Biological Activity

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a piperazine ring, a fluorophenyl group, and a quinazolinone moiety, suggesting various biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

Property Value
Molecular Formula C28H34FN5O4S
Molecular Weight 555.7 g/mol
IUPAC Name N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
InChI Key INQSWMPIXFIVAH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely modulates neurotransmitter systems and signal transduction pathways due to the presence of the piperazine and quinazolinone moieties. Preliminary studies indicate potential involvement in:

  • Neurotransmitter Regulation : Binding affinity to serotonin and dopamine receptors.
  • Enzyme Inhibition : Possible inhibition of topoisomerase II, which is critical in DNA replication and repair processes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar compounds containing quinazolinone derivatives. For example, compounds that inhibit topoisomerase II have shown promising cytotoxicity against various cancer cell lines:

  • Case Study 1 : A derivative exhibited high cytotoxic activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines through apoptosis induction and G2/M phase arrest .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have demonstrated moderate to good activity against various pathogens:

  • Case Study 2 : A study reported that triazole derivatives showed significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis .

Pharmacokinetic Properties

The unique structural features of this compound may enhance its pharmacokinetic profile. The fluorophenyl group is expected to improve:

  • Solubility : Facilitating better absorption.
  • Bioavailability : Increasing the efficacy of the compound in vivo.

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